An In-depth Technical Guide to the Physicochemical Properties of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one Hydrochloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride (CAS No: 701290-61-1, 917758-58-8). As a molecule of interest in pharmaceutical research, a thorough understanding of its characteristics is paramount for formulation development, analytical method development, and predicting its behavior in biological systems. This document synthesizes available data with theoretical predictions based on the analysis of structurally related compounds. Detailed experimental protocols for the determination of key parameters are provided to ensure methodological rigor and reproducibility.
Introduction and Molecular Structure
1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride is a piperazine derivative characterized by an N-acetyl group and a 3-aminopropan-1-one substituent. The hydrochloride salt form is common for amine-containing active pharmaceutical ingredients (APIs) to enhance stability and aqueous solubility. The structural features, including the amide, ketone, and primary and tertiary amines, dictate its physicochemical properties and potential pharmacological activity.
Figure 1: Chemical structure of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride.
Table 1: General Properties
| Property | Value | Source |
| Chemical Formula | C₉H₁₈ClN₃O₂ | [1][2] |
| Molecular Weight | 235.71 g/mol | [2] |
| CAS Number | 701290-61-1, 917758-58-8 | [1][2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
Melting Point
The melting point is a critical parameter for the identification and purity assessment of a crystalline solid.
Table 2: Melting Point Data
| Compound | Melting Point (°C) |
| 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride | 207-208 |
Experimental Protocol: Capillary Melting Point Determination
The determination of the melting point should be performed using a calibrated digital melting point apparatus. This method offers precision and reproducibility.
Methodology:
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Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating Profile: A rapid heating rate can be used to approximate the melting point. Subsequently, a new sample is heated slowly (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample and the thermometer, ensuring an accurate measurement. A large sample size can lead to a broader melting range due to uneven heat distribution.
Figure 2: Workflow for melting point determination.
Solubility
The solubility of an API is a critical factor influencing its bioavailability and formulation design. As a hydrochloride salt, 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one is expected to have good aqueous solubility.
Predicted Solubility Profile
Table 3: Predicted Solubility
| Solvent | Predicted Solubility | Rationale |
| Water | Highly Soluble | Hydrochloride salt of a polar molecule. Piperazine dihydrochloride is highly soluble in water[3]. |
| Ethanol | Soluble | Polar protic solvent capable of hydrogen bonding. Piperazine dihydrochloride is soluble in ethanol[3]. |
| DMSO | Soluble | Polar aprotic solvent with a high capacity to dissolve a wide range of compounds. |
| Acetonitrile | Sparingly Soluble | Less polar than water and ethanol. |
| Non-polar solvents (e.g., Hexane) | Insoluble | The molecule is highly polar. |
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
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Preparation: An excess of the solid compound is added to a known volume of the desired solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.
-
pH Measurement: For aqueous solutions, the pH of the saturated solution should be measured.
Trustworthiness of the Protocol: The inclusion of an excess of solid material and allowing sufficient time for equilibration ensures that the measured concentration represents the true thermodynamic solubility. Analysis by a specific method like HPLC confirms the identity and purity of the dissolved substance.
Acidity and Basicity (pKa)
The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and receptor binding. 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one has two basic nitrogen atoms: the primary amine and the non-acetylated piperazine nitrogen.
Predicted pKa Values
The pKa of the primary amino group is expected to be in the typical range for primary alkylamines (around 9-10). The basicity of the piperazine ring is influenced by the N-acetyl group. The pKa of piperazine itself has two values, approximately 9.73 and 5.35[5]. The N-acetyl group is electron-withdrawing, which is expected to decrease the basicity of the adjacent nitrogen. The pKa of N-acetylpiperazine is reported to be around 7.9[6]. Therefore, the pKa of the tertiary amine in the piperazine ring of the target molecule is predicted to be in the range of 7-8.
Table 4: Predicted and Analogous pKa Values
| Group | Predicted pKa | Analogous Compound | pKa of Analog |
| Primary Amine (-NH₂) | ~9-10 | Alkylamines | ~9-10 |
| Piperazine Tertiary Amine | ~7-8 | N-acetylpiperazine | 7.9[6] |
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining pKa values.
Methodology:
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Solution Preparation: A precise amount of the compound is dissolved in deionized water or a suitable co-solvent to a known concentration. The ionic strength of the solution is kept constant using an inert salt like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first or second derivative of the titration curve.
Expertise in Interpretation: For a molecule with multiple ionizable groups, the titration curve will show multiple inflection points. Assigning the correct pKa to each functional group requires an understanding of their relative basicities.
Figure 3: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
Spectroscopic analysis provides detailed information about the molecular structure and is essential for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Based on the structure and data from similar compounds, the following chemical shifts can be predicted.
Table 5: Predicted ¹H NMR Chemical Shifts (in D₂O)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -C(=O)CH₃ | ~2.1 | s |
| Piperazine -CH₂- | ~2.4 - 2.6 and ~3.4 - 3.6 | m |
| -C(=O)CH₂CH₂- | ~2.8 | t |
| -CH₂CH₂NH₃⁺ | ~3.2 | t |
Table 6: Predicted ¹³C NMR Chemical Shifts (in D₂O)
| Carbon | Predicted Chemical Shift (ppm) |
| -C(=O)CH₃ | ~21 |
| -CH₂CH₂NH₃⁺ | ~38 |
| Piperazine -CH₂- | ~41, ~45, ~50, ~53 |
| -C(=O)CH₂CH₂- | ~48 |
| -C(=O)CH₃ | ~171 |
| -C(=O)CH₂CH₂- | ~173 |
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: The experiment is run on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include spectral width (e.g., 0-12 ppm), acquisition time (2-4 s), and relaxation delay (1-5 s).
-
¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is used. A wider spectral width is required (e.g., 0-200 ppm). Due to the low natural abundance of ¹³C, a larger number of scans is typically needed.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Table 7: Predicted Characteristic FTIR Peaks
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (primary amine salt) | 3200-2800 (broad) | Strong |
| C-H stretch (aliphatic) | 2950-2850 | Medium-Strong |
| C=O stretch (ketone) | ~1710 | Strong |
| C=O stretch (amide) | ~1640 | Strong |
| N-H bend (primary amine) | ~1600 | Medium |
Methodology (ATR):
-
Background Spectrum: A background spectrum of the clean ATR crystal is collected.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Collection: The spectrum is recorded.
Methodology (KBr Pellet):
-
Sample Preparation: A small amount of the sample (1-2 mg) is ground with dry KBr (100-200 mg) to a fine powder.
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Data Collection: The pellet is placed in the sample holder of the FTIR spectrometer and the spectrum is recorded.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.
Upon ionization (e.g., by electrospray ionization, ESI), the compound is expected to show a protonated molecular ion [M+H]⁺. The fragmentation pattern will likely involve cleavage of the piperazine ring and the side chains.
Table 8: Predicted Key Mass Fragments
| m/z | Predicted Fragment |
| 236.16 | [M+H]⁺ (C₉H₁₉N₃O₂⁺) |
| 127.09 | [C₆H₁₁N₂O]⁺ (N-acetylpiperazine fragment) |
| 85.06 | [C₄H₉N₂]⁺ (Piperazine fragment after loss of acetyl group) |
| 56.05 | [C₃H₆N]⁺ (Fragment from the aminopropanone chain) |
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol/water).
-
Chromatography: The sample is injected into a liquid chromatograph (LC) for separation, typically using a C18 column with a gradient elution of water and acetonitrile containing a small amount of formic acid.
-
Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an ESI source.
-
Data Acquisition: Full scan MS data is acquired to identify the molecular ion. Tandem MS (MS/MS) experiments are performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain the fragmentation pattern.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride. While experimental data for this specific molecule is limited in the public domain, a robust profile has been constructed through the analysis of its structural motifs and comparison with analogous compounds. The provided experimental protocols offer a framework for the rigorous in-house characterization of this and similar molecules, ensuring data integrity and facilitating its progression through the drug development pipeline.
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